4-(Prop-2-yn-1-ylamino)benzenesulfonamide is a synthetic organic compound that serves as a notable carbonic anhydrase inhibitor. Its molecular formula is , indicating the presence of a sulfonamide functional group attached to a prop-2-ynylamino moiety on a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the inhibition of carbonic anhydrase enzymes, which play critical roles in various physiological processes.
The compound is classified under aromatic sulfonamides, which are characterized by the presence of a sulfonamide group attached to an aromatic ring. Its synthesis and applications have been documented in various chemical literature, including PubChem and specialized research articles focusing on its synthesis and biological activity .
The synthesis of 4-(Prop-2-yn-1-ylamino)benzenesulfonamide typically involves several key steps:
The reaction conditions generally require the use of organic solvents (such as dry pyridine) and catalysts (like copper salts) to facilitate the desired transformations while optimizing yield and purity .
The molecular structure of 4-(Prop-2-yn-1-ylamino)benzenesulfonamide can be represented using various notations:
InChI=1S/C9H10N2O2S/c1-2-7-11-8-3-5-9(6-4-8)14(10,12)13/h1,3-6,11H,7H2,(H2,10,12,13)
HPRYFTLQNXBKDM-UHFFFAOYSA-N
C#CCNC1=CC=C(C=C1)S(=O)(=O)N
These representations highlight the compound's structural features, including the alkyne functional group and the sulfonamide moiety .
4-(Prop-2-yn-1-ylamino)benzenesulfonamide participates in various chemical reactions, primarily due to its functional groups. Notably:
These reactions are significant for developing derivatives with enhanced biological activity or altered pharmacokinetic properties .
The primary mechanism of action for 4-(Prop-2-yn-1-ylamino)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting these enzymes, this compound disrupts acid-base homeostasis within cells, which can lead to various physiological effects such as altered pH levels and impacts on cellular metabolism. The inhibition affinity varies across different isoforms of carbonic anhydrase, with reported values ranging from subnanomolar to medium nanomolar concentrations .
The physical and chemical properties of 4-(Prop-2-yn-1-ylamino)benzenesulfonamide include:
These properties are crucial for understanding its behavior in biological systems and during synthesis.
4-(Prop-2-yn-1-ylamino)benzenesulfonamide has several scientific applications:
This compound exemplifies how modifications to simple organic structures can lead to significant advancements in medicinal chemistry and therapeutic development .
The core scaffold of 4-(prop-2-yn-1-ylamino)benzenesulfonamide is synthesized through nucleophilic displacement or reductive amination strategies. A common route involves reacting 4-aminobenzenesulfonamide with propargyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile), yielding the secondary amine linkage with the terminal alkyne group. This method achieves moderate yields (65–80%) but requires rigorous exclusion of moisture to suppress di-alkylation byproducts like N,N-di(prop-2-yn-1-yl)benzenesulfonamide [4].
Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) enables further derivatization. For example, aryl azides react with the terminal alkyne of the propargylamine moiety to form 1,4-disubstituted 1,2,3-triazole derivatives. These "click chemistry" reactions proceed regioselectively in aqueous tert-butanol with CuSO₄·5H₂O/sodium ascorbate, yielding >85% of triazole-linked sulfonamides . Alternative pathways include:
Table 1: Key Synthetic Routes for Propargylamine-Functionalized Benzenesulfonamides
Method | Reagents/Conditions | Key Product | Yield (%) |
---|---|---|---|
Nucleophilic Displacement | Propargyl bromide, K₂CO₃, CH₃CN, reflux | 4-(Prop-2-yn-1-ylamino)benzenesulfonamide | 65–80 |
CuAAC Functionalization | Aryl azide, CuSO₄, sodium ascorbate, t-BuOH/H₂O | Triazole-linked sulfonamide | 85–95 |
Reductive Amination | Propargylamine, NaBH₃CN, MeOH, rt | N-Alkylated benzenesulfonamide | 70–75 |
Hydrazone spacers (─N═N─) enhance conformational flexibility and hydrogen-bonding capacity. Schiff base condensation between 4-formylbenzenesulfonamide derivatives and arylhydrazines generates hydrazone-linked analogues, such as 4-((2-(2-arylhydrazineylidene)methyl)benzenesulfonamide. These compounds exhibit improved anion-binding pocket interactions in enzymes like aldose reductase (ALR2), where the sulfonamide anchors Trp111/Tyr48 residues, while the hydrazone engages His110 via hydrogen bonding [3].
Heterocyclic integrations significantly modulate bioactivity:
Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the benzenesulfonamide ring critically influence target affinity and isoform selectivity:
Carbonic Anhydrase (CA) Inhibition
Aldose Reductase (ALR2) Inhibition
Table 2: Bioactivity of 4-(Prop-2-yn-1-ylamino)benzenesulfonamide Analogues
Substituent | Target | Activity (IC₅₀/KI) | Selectivity Ratio |
---|---|---|---|
4-CH₃ (methyl) | CA IX | KI = 45 nM | CA IX/II = 10:1 |
4-Br (bromo) | CA XII | KI = 4.5 nM | CA XII/I = 25:1 |
Triazole-carboxylate | CA IX | KI = 9.4 nM | CA IX/II = 8:1 |
Thiazolidinone | ALR2 | IC50 = 0.33 μM | 2× selectivity vs. AKR1B10 |
Quinoline hybrids leverage the planar aromatic system for DNA intercalation and topoisomerase inhibition. These are synthesized via Pfitzinger reaction of isatin derivatives with 4-acetylbenzenesulfonamide, followed by propargylamine conjugation. Such compounds exhibit dual CA/kinase inhibition, with reported IC50 values of 1.8 μM against VEGFR-2 and KI = 85 nM for CA XII [9].
Thiazolone-integrated derivatives show promise as non-acidic aldose reductase inhibitors. Condensation of 4-(prop-2-yn-1-ylamino)benzenesulfonamide with thioglycolic acid and aldehydes yields 5-arylidene-thiazolone hybrids. These occupy both the anion-binding pocket (via sulfonamide) and specificity pocket (via aryl-thiazolone), achieving IC50 = 0.62 μM for ALR2 – 5-fold lower than epalrestat [3]. Additional hybrids include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: